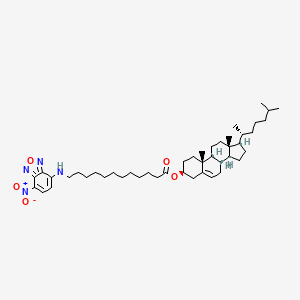

3-Dodecanoyl-nbd-cholesterol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Dodecanoyl-nbd-cholesterol is a fluorescently-tagged cholesterol . The hydrophilic NBD fluorophore is attached to the hydrophilic end of cholesterol, separated by a 12-carbon spacer . This design allows the cholesterol to properly orient in membrane bilayers while the fluorescent tag is presented outside of the bilayer .

Synthesis Analysis

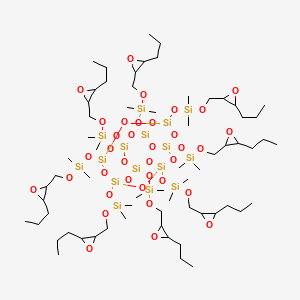

A series of cholesterol probes with NBD and Dansyl fluorophores attached to the 3-hydroxyl position via carbamate linkers has been designed and synthesized . Their ability to mimic the behavior of natural cholesterol in bilayer membranes has been examined .Molecular Structure Analysis

The molecular formula of this compound is C45H70N4O5 . The structure allows the cholesterol to orient in membrane bilayers while the fluorescent tag is presented outside the bilayer .Chemical Reactions Analysis

The design of this compound allows it to model the behavior of cholesterol in membranes better than the previously used 25-NBD cholesterol .Physical and Chemical Properties Analysis

The molecular weight of this compound is 747.1 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The exact mass is 746.53462135 g/mol . The compound has a rotatable bond count of 20 .Wissenschaftliche Forschungsanwendungen

Mimicking Natural Cholesterol in Membranes : Cholesterol analogs like 3-Dodecanoyl-nbd-cholesterol are used to study lipid trafficking and membrane organization. These analogs have the potential to mimic the unique properties of native cholesterol in lipid membranes, although they may not induce a comparable condensation of phospholipid membranes as known for native cholesterol. This suggests caution when using these analogs to study cholesterol behavior (Scheidt et al., 2003).

Cholesterol Transport from Liposomal Delivery Vehicles : The internalization efficiencies of fluorescent cholesterol analogs, like NBD-cholesterol, are compared with other phospholipid molecules for evaluating intracellular distribution and kinetics of small molecular cargo in liposomal formulations. This research is crucial for understanding the transport mechanisms of drugs and imaging probes attached to cholesterol (Kheirolomoom & Ferrara, 2007).

Fluorescence Lifetime and Anisotropy Decay Dynamics : The motional freedom of the NBD chromophore in phospholipid bilayers is studied to understand the role of lipid headgroups in mediating bilayer organization. This research is significant for understanding how cholesterol and its analogs affect membrane dynamics and organization (Greenough & Blanchard, 2009).

Epifluorescence Microscopy Studies : The effect of cholesterol on monolayers of phosphatidylcholine is studied using epifluorescence microscopy, employing fluorescent cholesterol analogs as probes. This helps in understanding the interaction of cholesterol with cell membranes, which is crucial for numerous biological processes (Worthman et al., 1997).

Liposome Comparison Studies : The use of fluorescent cholesterol analogs helps in comparing the properties of liposomes formed by different methods, providing insights into the behavior of cholesterol in various membrane environments (Lapinski et al., 2007).

Molecular Dynamics of NBD-labeled Cholesterol Analogs : Atomistic molecular dynamics simulations are used to study how NBD-labeled sterols, as cholesterol analogs, behave in phospholipid bilayers. This research is pivotal for understanding the limitations of using fluorescent cholesterol analogs in membrane biophysics (Robalo et al., 2013).

Versatility as a Cholesterol Tracer : Studies on 3-Hexanoyl-7-nitrobenz-2-oxa-1,3-diazol-4-yl-cholesterol (3-NBD-cholesterol) demonstrate its versatility as a cholesterol tracer in different cell models and extracellular vesicles. This indicates its utility in tracking cholesterol dynamics in cellular systems (Hu et al., 2021).

Use in Neutron Capture Therapy : The synthesis of dodecaborate-conjugated cholesterols for liposomal boron delivery systems in neutron capture therapy is another application. This research shows the potential of using cholesterol-based compounds in therapeutic applications (Nakamura et al., 2007).

Wirkmechanismus

Eigenschaften

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H70N4O5/c1-31(2)16-15-17-32(3)36-21-22-37-35-20-19-33-30-34(25-27-44(33,4)38(35)26-28-45(36,37)5)53-41(50)18-13-11-9-7-6-8-10-12-14-29-46-39-23-24-40(49(51)52)43-42(39)47-54-48-43/h19,23-24,31-32,34-38,46H,6-18,20-22,25-30H2,1-5H3/t32-,34+,35+,36-,37+,38+,44+,45-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCIESALPKGCNM-QNKNOTAZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCCCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCCCCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H70N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

747.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine;sulfuric acid](/img/structure/B592717.png)